4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol
Overview
Description
4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol is a complex organic compound that features a bromine atom, a pyridine ring, and a pyrazole ring
Mechanism of Action
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown a wide range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.
Bromination: The phenol ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The pyridine ring is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of pyridine and a suitable catalyst like palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its role in enzyme inhibition and receptor binding studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)aniline
- 4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)benzaldehyde
Uniqueness
4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization, and the presence of both pyridine and pyrazole rings enhances its potential as a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
4-bromo-2-(5-pyridin-3-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c15-10-3-4-14(19)11(6-10)13-7-12(17-18-13)9-2-1-5-16-8-9/h1-6,8,12,17,19H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUPYBHSCCVWQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=C(C=CC(=C2)Br)O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425531 | |
Record name | AC1OATEM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370074-36-5 | |
Record name | AC1OATEM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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